molecular formula C16H18N2O2 B12989403 3-amino-N-(4-propoxyphenyl)benzamide

3-amino-N-(4-propoxyphenyl)benzamide

Cat. No.: B12989403
M. Wt: 270.33 g/mol
InChI Key: DYBZSNRUXIKRDR-UHFFFAOYSA-N
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Description

3-amino-N-(4-propoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various drug candidates. This compound features a benzamide core with an amino group at the 3-position and a propoxyphenyl group at the N-position, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-propoxyphenyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be performed under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride in a continuous flow microreactor system . This approach allows for precise control over reaction conditions, leading to high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer several benefits, including improved reaction efficiency, reduced reaction times, and enhanced safety. The use of microreactor systems enables the optimization of reaction parameters, ensuring consistent product quality and high yields.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-propoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The benzamide core can undergo substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzamides, depending on the specific reagents and conditions used.

Scientific Research Applications

3-amino-N-(4-propoxyphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-(4-propoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the benzamide core play a crucial role in binding to these targets, leading to the modulation of their activity. The propoxyphenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(4-propoxyphenyl)benzamide is unique due to the presence of both the amino group and the propoxyphenyl group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate for various synthetic applications and enhances its potential as a drug candidate.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

3-amino-N-(4-propoxyphenyl)benzamide

InChI

InChI=1S/C16H18N2O2/c1-2-10-20-15-8-6-14(7-9-15)18-16(19)12-4-3-5-13(17)11-12/h3-9,11H,2,10,17H2,1H3,(H,18,19)

InChI Key

DYBZSNRUXIKRDR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N

Origin of Product

United States

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